2-(methanesulfonamido)-N-pentylbenzamide
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Overview
Description
2-(Methanesulfonamido)-N-pentylbenzamide is an organic compound characterized by the presence of a methanesulfonamide group attached to a benzamide core, with a pentyl chain substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methanesulfonamido)-N-pentylbenzamide typically involves the following steps:
Formation of Methanesulfonamide: Methanesulfonamide can be synthesized by reacting methanesulfonyl chloride with ammonia or an amine under basic conditions.
Amidation Reaction: The methanesulfonamide is then reacted with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonamido)-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulfonamido)-N-pentylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methanesulfonamido)-N-pentylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the benzamide core and pentyl chain.
N-pentylbenzamide: Similar structure but without the methanesulfonamide group.
Sulfonamide Derivatives: Various sulfonamide-containing compounds with different substituents and biological activities.
Uniqueness
2-(Methanesulfonamido)-N-pentylbenzamide is unique due to the combination of its methanesulfonamide group, benzamide core, and pentyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(methanesulfonamido)-N-pentylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-4-7-10-14-13(16)11-8-5-6-9-12(11)15-19(2,17)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJXKZFHIBYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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